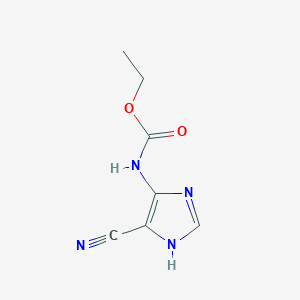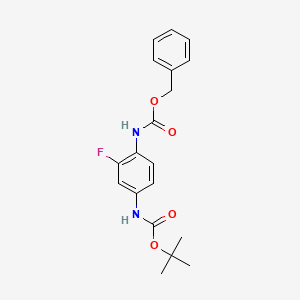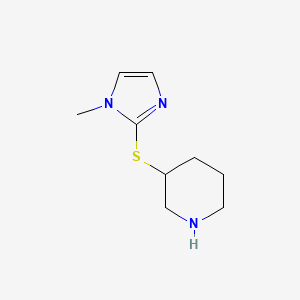
3-(Azetidin-3-yl)-2-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-3-yl)-2-chloropyridine is a heterocyclic compound that features both an azetidine ring and a chloropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-2-chloropyridine typically involves the formation of the azetidine ring followed by its attachment to the chloropyridine moiety. One common method involves the use of N-Boc-azetidin-3-one, which undergoes a Horner–Wadsworth–Emmons reaction to form the azetidine ring . This intermediate can then be coupled with 2-chloropyridine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve scalable reactions such as the aza-Michael addition and Suzuki–Miyaura cross-coupling reactions . These methods are chosen for their efficiency and ability to produce high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Azetidin-3-yl)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura cross-coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
3-(Azetidin-3-yl)-2-chloropyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Azetidin-3-yl)-2-chloropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The chloropyridine moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that serves as a building block for various bioactive compounds.
Chloropyridine: A pyridine ring substituted with a chlorine atom, commonly used in medicinal chemistry.
Pyrrolidine: A five-membered nitrogen-containing ring with similar properties to azetidine.
Uniqueness
3-(Azetidin-3-yl)-2-chloropyridine is unique due to the combination of the azetidine ring and the chloropyridine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H9ClN2 |
|---|---|
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)-2-chloropyridine |
InChI |
InChI=1S/C8H9ClN2/c9-8-7(2-1-3-11-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
Clave InChI |
AEAGTMBMKHPXGR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dispiro[2.0.2.1]heptane-7-acetic acid](/img/structure/B12943039.png)
![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-9,13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-7,5'-oxolane]-2',6-dione](/img/structure/B12943041.png)

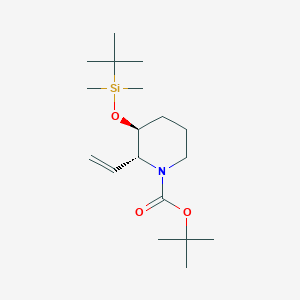
![1',3'-Dihydrospiro[azetidine-3,2'-inden]-5'-ol](/img/structure/B12943067.png)
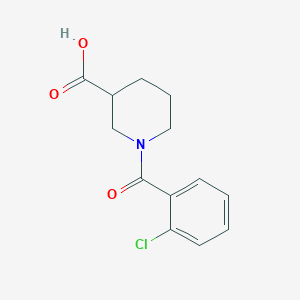

![(R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-7,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12943100.png)
